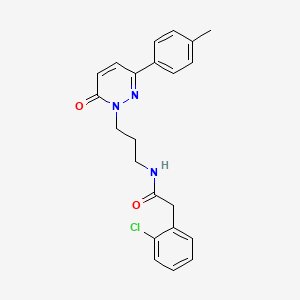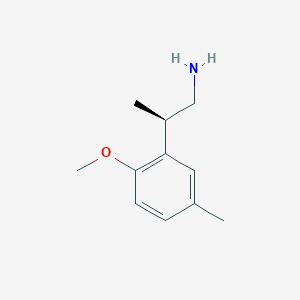![molecular formula C16H15FN4O B2806087 N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide CAS No. 1384798-19-9](/img/structure/B2806087.png)
N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate that has shown potential as an immunotherapy for cancer treatment. CPI-444 has been extensively studied in preclinical and clinical trials, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been well documented.
Mechanism of Action
CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells. Adenosine is a molecule that is produced in high amounts in the tumor microenvironment and can suppress the immune response. By blocking the adenosine A2A receptor, CPI-444 can enhance the activity of immune cells, leading to an increased immune response against cancer cells.
Biochemical and Physiological Effects:
CPI-444 has been shown to have several biochemical and physiological effects. In preclinical studies, CPI-444 has been shown to inhibit tumor growth, enhance the activity of immune cells, and reduce the number of regulatory T cells, which can suppress the immune response. CPI-444 has also been shown to enhance the activity of dendritic cells, which play a key role in initiating an immune response against cancer cells.
Advantages and Limitations for Lab Experiments
CPI-444 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and stability. CPI-444 has also been extensively studied in preclinical and clinical trials, making it a well-characterized drug candidate. However, CPI-444 has some limitations for lab experiments. It is a potent inhibitor of the adenosine A2A receptor, which can lead to off-target effects. CPI-444 can also have variable effects depending on the tumor microenvironment and the immune response of the host.
Future Directions
There are several future directions for the study of CPI-444. One potential direction is to study the combination of CPI-444 with other immunotherapies, such as checkpoint inhibitors. Another direction is to study the effects of CPI-444 on different types of cancer and in different stages of cancer progression. Additionally, the development of new small molecule inhibitors that target the adenosine A2A receptor could lead to the discovery of more potent and selective drugs for cancer immunotherapy.
Synthesis Methods
The synthesis of CPI-444 involves several steps, starting with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-cyano-2-(propylamino)aniline in the presence of a base to yield CPI-444. The synthesis of CPI-444 has been optimized to produce high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
CPI-444 has been extensively studied for its potential as an immunotherapy for cancer treatment. The adenosine A2A receptor is known to play a role in suppressing the immune system, which can contribute to the growth and spread of cancer cells. CPI-444 blocks the adenosine A2A receptor, which can enhance the immune response against cancer cells. In preclinical studies, CPI-444 has shown efficacy in inhibiting tumor growth and enhancing the activity of immune cells.
properties
IUPAC Name |
N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-2-6-19-13-4-3-11(10-18)8-14(13)21-16(22)12-5-7-20-15(17)9-12/h3-5,7-9,19H,2,6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOSBKXUXBPOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C#N)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)
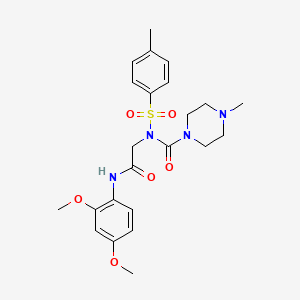
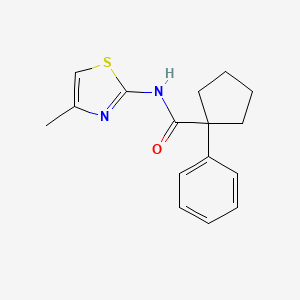
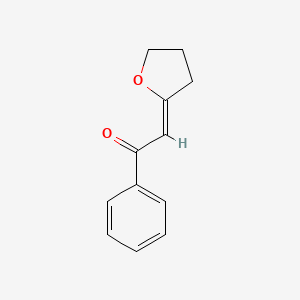
![N-(3,4-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2806010.png)
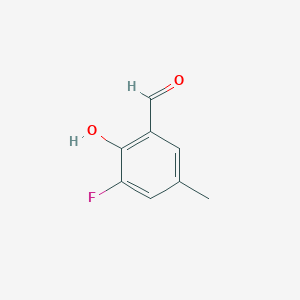
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2806017.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2806020.png)
![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2806021.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2806023.png)
![N-[3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butyl]prop-2-enamide](/img/structure/B2806024.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide](/img/structure/B2806025.png)
